molecular formula C39H46FN4O8P B136410 FdU-amidite CAS No. 142246-63-7

FdU-amidite

Cat. No. B136410
M. Wt: 748.8 g/mol
InChI Key: QXDBDJDCIBKCKF-QMTPQUJBSA-N
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Description

FdU-amidite is a compound used for research and development . It is also known as NSC729744 and ZINC97974294 .


Synthesis Analysis

Phosphoramidites, such as FdU-amidite, are synthesized using nucleic acid monomers. The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . A one-step procedure for modifying N-nucleophilic groups in the nucleobases of commercially available nucleoside phosphoramidites has been reported . This method involves the deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules such as alkyl halides or organic isocyanates .


Molecular Structure Analysis

The molecular structure of FdU-amidite includes a dimethoxytrityl (DMT) protection group on the 5’-OH and a β-cyanoethyl-N,N-diisopropylamino-phosphoramidite (CEP) group on the 3’-OH of the dexoxyribose (DNA) or ribose (RNA) .


Chemical Reactions Analysis

The synthesis cycle of FdU-amidite involves four chemical reactions: detritylation, coupling, capping, and oxidation . Detritylation involves the removal of the 5’-DMT protecting group from the first, solid-support-linked nucleoside . Coupling involves the free 5’-OH of the first, solid-support-linked nucleoside attacking the phosphorus of the incoming second nucleoside, displacing its diisopropylamino group .

Safety And Hazards

FdU-amidite is only for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to handle it with care and follow all safety precautions .

Future Directions

The future applications of FdU-amidite include the position-specific incorporation of the amidite into large RNAs via solid-phase synthesis and subsequent NMR analysis .

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBDJDCIBKCKF-QMTPQUJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FdU-amidite

CAS RN

142246-63-7
Record name 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Liu, A Skradis, C Kolar, J Kolath… - Nucleosides & …, 1999 - Taylor & Francis
… Each column was subjected to nine coupling cycles with the FdU-amidite using the standard coupling cycle for the ABI 380-B DNA synthesizer. The resulting decamers were cleaved …
Number of citations: 43 www.tandfonline.com
J Liu, J Kolath, J Anderson, C Kolar… - … and Nucleic Acid …, 1999 - liebertpub.com
… FdU-amidite using the standard coupling cycle for the ABI380B DNA synthesizer. FdUMP[10] was then cleaved from the solid support by treatment with ammonium hydroxide followed …
Number of citations: 26 www.liebertpub.com
J Liu - 2000 - search.proquest.com
… Besides coupling reaction between FdU amidite and the previous nucleotide, there are three other reactions which are necessary to prepare the growing chain of ODN for the next …
Number of citations: 2 search.proquest.com
AO Haber - 2021 - search.proquest.com
… molecule called FdU-amidite to allow for easy attachment to controlled pore glass (CPG) … Once the FdU-amidite is attached to CPG beads, they …
Number of citations: 2 search.proquest.com
J inqian Liu, A Skradis, C Kolar, J Kolath, J Anderson… - NUCLEOSIDES & …, 1999
Number of citations: 0

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